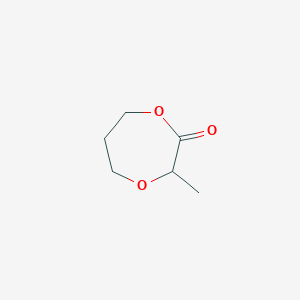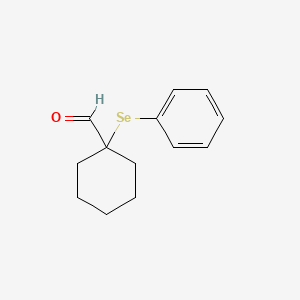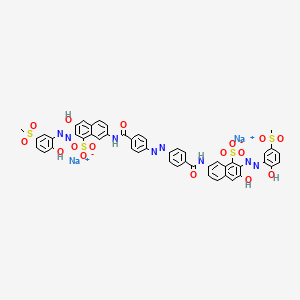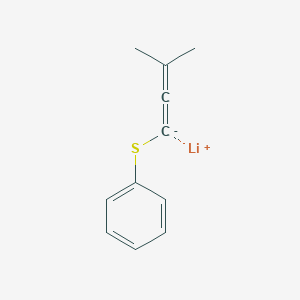
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide is an organolithium compound with the molecular formula C11H11LiS . This compound is characterized by the presence of a lithium atom bonded to a buta-1,2-dien-1-ide structure, which is further substituted with a phenylsulfanyl group and a methyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide typically involves the reaction of 3-methyl-1-(phenylsulfanyl)buta-1,2-diene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactions using automated systems to handle the highly reactive reagents safely. The use of continuous flow reactors could also be considered to improve efficiency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, which help stabilize the organolithium reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce substituted alkenes or dienes.
Wissenschaftliche Forschungsanwendungen
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymerization Reactions: It can be used in polymerization reactions to create novel polymers with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly electropositive, making the carbon atoms in the buta-1,2-dien-1-ide structure highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The phenylsulfanyl group can also participate in stabilizing reaction intermediates through resonance effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide include:
- Lithium 3-methyl-1-(phenylsulfanyl)prop-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)but-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)pent-1-en-1-ide
Uniqueness
This compound is unique due to its buta-1,2-dien-1-ide structure, which provides distinct reactivity compared to other organolithium compounds. The presence of the phenylsulfanyl group also imparts unique electronic properties, influencing the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
67945-65-7 |
|---|---|
Molekularformel |
C11H11LiS |
Molekulargewicht |
182.2 g/mol |
InChI |
InChI=1S/C11H11S.Li/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h3-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
BCMJFGUHKPDOPN-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=C=[C-]SC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
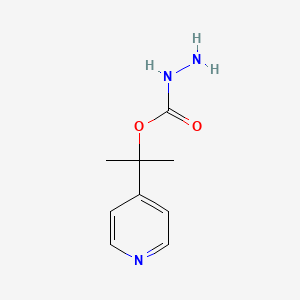
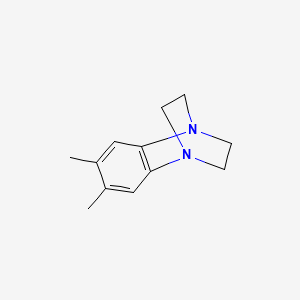

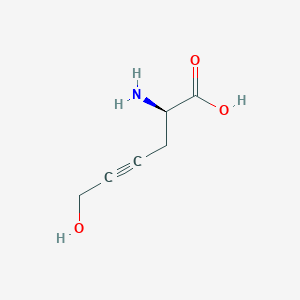
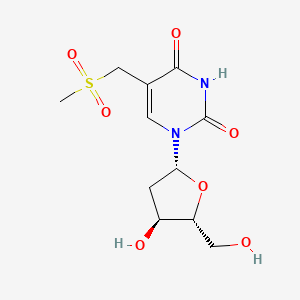

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
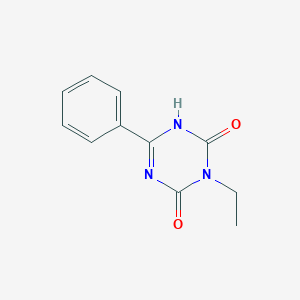

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
